(S)-2-((叔丁氧羰基)氨基)-3-羟基-2-甲基丙酸

描述

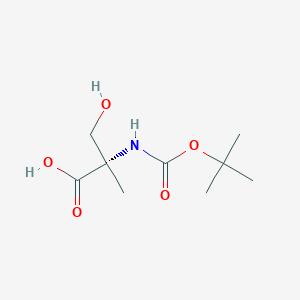

“(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

To expand the applicability of Amino Acid Ionic Liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .

科学研究应用

Protection of Amines

N-Boc-alpha-methyl-L-serine: is widely used in the protection of amines, particularly in the synthesis of biologically active compounds . The tert-butoxycarbonyl (Boc) group is favored for its stability under various conditions, including resistance to catalytic hydrogenolysis and basic environments . This makes it an essential tool in peptide synthesis and modification.

Synthesis of Biomedical Polymers

This compound serves as a building block in the creation of new biomedical polymers that feature serine and threonine side groups . These polymers have potential applications in drug delivery systems and tissue engineering.

Cocatalyst in Organic Synthesis

N-Boc-alpha-methyl-L-serine: acts as a cocatalyst in Diels-Alder reactions, which are crucial for constructing cyclic compounds . Its role in enhancing the efficiency of these reactions is valuable for synthesizing complex organic molecules.

Precursor in Pharmaceutical Synthesis

As a precursor, N-Boc-alpha-methyl-L-serine is utilized in the synthesis of various pharmaceuticals . Its protected amine group allows for selective reactions in multi-step synthesis processes.

Green Chemistry Applications

The compound is involved in green chemistry practices, such as N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions . This approach emphasizes sustainability and environmental friendliness in chemical synthesis.

Tn Antigen Preparation

N-Boc-alpha-methyl-L-serine: is used in the preparation of Tn antigen , which is significant in cancer research for the development of cancer vaccines and understanding tumor immunology.

Synthesis of Amino Acid Derivatives

It is instrumental in synthesizing various amino acid derivatives, which are crucial for studying protein structure and function .

Research Tool in Proteomics

Lastly, N-Boc-alpha-methyl-L-serine is a valuable research tool in proteomics for modifying peptides and proteins, aiding in the study of protein interactions and functions .

未来方向

The future directions of “(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” could involve its use in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available tert-butoxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .

作用机制

属性

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXDSRYWWYTPD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004616 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid | |

CAS RN |

84311-19-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84311-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。